Product packaging for Benzo[d]oxazole-2,7-diol(Cat. No.:)

Benzo[d]oxazole-2,7-diol

Cat. No.: B8745229
M. Wt: 151.12 g/mol
InChI Key: XRJHHLMYEZQDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]oxazole-2,7-diol is a chemical building block based on the privileged benzoxazole scaffold, which is extensively utilized in medicinal chemistry and drug discovery research . The benzoxazole core is recognized as a key structural motif in numerous pharmacologically active compounds and is found in certain approved pharmaceuticals . Research into benzoxazole derivatives has revealed a wide spectrum of potential biological activities, making them attractive for developing new therapeutic agents . These activities include antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal effects . Furthermore, significant research is focused on the neuroprotective potential of benzoxazole derivatives, particularly for neurodegenerative conditions. Studies indicate certain derivatives can protect neuronal cells from β-amyloid-induced toxicity, reduce hyperphosphorylation of tau protein, and modulate key signaling pathways like Akt/GSK-3β/NF-κB, which are relevant to the pathology of Alzheimer's disease . Additional research avenues for benzoxazole-based compounds include their investigation as anticancer agents against cell lines such as human colorectal carcinoma, and as potent tyrosinase inhibitors, which is relevant for managing skin hyperpigmentation . This product is intended for research purposes only and is not classified as a drug, cosmetic, or for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO3 B8745229 Benzo[d]oxazole-2,7-diol

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

7-hydroxy-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H5NO3/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10)

InChI Key

XRJHHLMYEZQDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)N2

Origin of Product

United States

Synthetic Methodologies for Benzo D Oxazole 2,7 Diol and Analogous Structures

De Novo Synthesis Strategies for Benzoxazoles

The de novo formation of the benzoxazole (B165842) ring is a widely explored area in synthetic chemistry, offering multiple pathways to the core structure. These methods often utilize substituted o-aminophenols as key starting materials. nih.govrsc.orgsemanticscholar.org

The most traditional and direct route to the benzoxazole skeleton is the condensation of an o-aminophenol with a one-carbon electrophile, followed by cyclization and dehydration. The nature of the electrophilic partner determines the substituent at the 2-position of the resulting benzoxazole.

Common coupling partners for o-aminophenols include:

Carboxylic Acids: Direct condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid, is a classic method. researchgate.net

Aldehydes: The reaction with aldehydes first forms a Schiff base intermediate, which then undergoes oxidative cyclization. researchgate.netnih.govresearchgate.net A variety of catalysts, including Lewis acids and ionic liquids, can facilitate this transformation under mild conditions. semanticscholar.orgnih.gov

β-Diketones: In a reaction catalyzed by a combination of a Brønsted acid (like TsOH·H₂O) and a copper salt (CuI), o-aminophenols can react with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org This method is tolerant of various substituents on the aminophenol ring. organic-chemistry.org

Orthoesters: Functionalized orthoesters provide an efficient route to benzoxazole derivatives. researchgate.net

Amides: Tertiary amides can be activated with triflic anhydride (B1165640) (Tf₂O) to react with o-aminophenols, forming the benzoxazole ring through a cascade of nucleophilic addition and intramolecular cyclization. mdpi.com

These reactions can often be accelerated using microwave irradiation or sonication, which can lead to shorter reaction times and improved yields. nih.govnih.gov

Modern synthetic chemistry heavily relies on transition metal catalysis to construct heterocyclic rings with high efficiency and selectivity. nitrkl.ac.in Palladium, copper, and rhodium are prominent metals used in benzoxazole synthesis. nitrkl.ac.in

Palladium (Pd) Catalysis: Palladium catalysts are effective in various transformations leading to benzoxazoles. researchgate.net This includes cascade reactions involving the coupling of aryl halides and o-aminophenols with isocyanides. organic-chemistry.orgacs.orgstrath.ac.uk Palladium-catalyzed aerobic oxidation of o-aminophenols in the presence of isocyanides can also yield 2-aminobenzoxazoles. organic-chemistry.org A novel method involves the cleavage of carbon-carbon triple bonds with o-aminophenol catalyzed by palladium chloride. rsc.org

Copper (Cu) Catalysis: Copper catalysis is widely employed for the intramolecular C–O bond formation required for benzoxazole ring closure. organic-chemistry.orgbenthamdirect.com A common strategy is the cyclization of ortho-haloanilides, where a combination of a copper(I) source like CuI and a ligand such as 1,10-phenanthroline (B135089) is effective. organic-chemistry.org Copper catalysts also enable the synthesis from free phenols and cyclic oxime esters via an ortho-amination/annulation sequence. acs.org Furthermore, copper can catalyze regioselective C-H functionalization followed by C-O bond formation under an air atmosphere. nih.gov

Rhodium (Rh) and Gold (Au) Catalysis: While less common for the basic benzoxazole core, specialized catalysts are used for complex derivatives. Rhodium, for example, has been used in the enantioselective cyclization of 2-allenylbenzoxazoles to create chiral, fused heterocyclic structures. nih.govacs.orgresearchgate.net Gold catalysts have been developed for synthesizing the related oxazole (B20620) ring from precursors like alkynyl triazenes, showcasing the potential of carbophilic catalysts in such cyclizations. scispace.comnih.gov

Table 1: Overview of Metal-Catalyzed Benzoxazole Syntheses

Metal Catalyst Precursors Key Features
Palladium (Pd) Aryl halides, o-aminophenols, isocyanides Cascade reactions, C-C triple bond cleavage
Copper (Cu) o-haloanilides, phenols, cyclic oximes Intramolecular O-arylation, C-H functionalization
Rhodium (Rh) 2-Allenylbenzoxazoles Enantioselective cyclization
Gold (Au) Alkynyl triazenes, carboxamides Synthesis of related oxazole systems

In these methods, the final aromatization step to form the benzoxazole ring is driven by an oxidation reaction. This can be accomplished with or without a metal catalyst.

Metal-Free Oxidative Cyclization: The reaction of catechols with amines can lead to benzoxazoles under metal-free conditions, proceeding through oxidation, condensation, and aromatization sequences. researchgate.net

Iodine-Mediated Cyclization: Molecular iodine can serve as a catalyst for the oxidative cyclization of Schiff bases formed from o-aminophenols and aldehydes. organic-chemistry.org

Sulfur as Oxidant: Elemental sulfur can be used as an oxidant for the coupling of o-aminophenols with ketones or alkenes to afford a range of 2-alkylbenzoxazoles. organic-chemistry.org

Electrochemical Methods: Electrochemically generated hypervalent iodine can be used to mediate the synthesis of benzoxazoles from imine precursors, offering a transition-metal-free approach. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single pot to form a complex product, minimizing waste and simplifying procedures. rsc.org Copper complexes have been successfully utilized as catalysts in the one-pot synthesis of substituted benzoxazoles from catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) under mild conditions. rsc.orgrsc.org Another example involves a palladium-catalyzed three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide to yield benzoxazoles. organic-chemistry.org

Targeted Functionalization and Derivatization of Benzoxazole Scaffolds for Diol Systems

To synthesize a specific diol like Benzo[d]oxazole-2,7-diol, one can either start with precursors already containing the hydroxyl groups or introduce them onto a pre-formed benzoxazole ring. The former approach is often more straightforward. For instance, the cyclocondensation methods described in section 2.1.1 can be applied to a di-hydroxylated o-aminophenol precursor to directly install the diol functionality.

Direct C-H hydroxylation of an aromatic ring is a challenging transformation. A more common strategy involves a multi-step sequence. For instance, synthesizing a 7-substituted benzoxazole is achievable through methods that utilize a directing group at the meta position of the starting aniline (B41778) derivative, which can markedly improve reaction efficacy. nih.gov

A plausible route to a diol system involves:

Synthesis of a Monohydroxy Benzoxazole: A 7-hydroxybenzoxazole can be synthesized from 2-aminoresorcinol (B1266104) or a related precursor.

Introduction of the Second Hydroxyl Group: The introduction of a hydroxyl group at the 2-position often involves synthesizing a 2-aminobenzoxazole, which can be prepared via the cyclization of o-aminophenols with a cyanating agent. nih.govacs.org The resulting 2-amino group can then potentially be converted to a hydroxyl group via diazotization followed by hydrolysis. The 2-hydroxybenzoxazole exists in tautomeric equilibrium with its benzoxazolin-2-one form.

Regioselective Synthetic Routes to this compound

The regioselective synthesis of dihydroxylated benzoxazoles, including the specific isomer this compound, is a nuanced task that hinges on the availability and reactivity of appropriately substituted precursors. The primary strategy for constructing the benzoxazole core involves the condensation and subsequent cyclization of an o-aminophenol with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or their derivatives.

To achieve the 2,7-dihydroxy substitution pattern, a key starting material would be 2-amino-1,3-benzenediol. The reaction of this precursor with a suitable cyclizing agent would theoretically yield the desired product. However, the synthesis and stability of 2-amino-1,3-benzenediol can be challenging due to the propensity of aminophenols to undergo oxidation.

An alternative approach involves the use of a more stable, pre-functionalized precursor where the hydroxyl groups are protected. For instance, starting with a di-O-protected 2-aminophenol (B121084) and carrying out the benzoxazole ring formation, followed by deprotection, could provide a viable route. The choice of protecting groups would be critical to ensure compatibility with the cyclization conditions.

The cyclization step itself can be accomplished through various methods. Classical approaches often involve harsh conditions, such as high temperatures and strong acids (e.g., polyphosphoric acid), which may not be suitable for sensitive dihydroxylated substrates. Modern methods often employ milder catalysts to facilitate the reaction.

A summary of potential synthetic precursors for dihydroxylated benzoxazoles is presented below:

PrecursorCyclizing AgentPotential Product
Substituted o-aminophenolCarboxylic Acid/Derivative2-Substituted Benzoxazole
Substituted o-aminophenolAldehyde2-Substituted Benzoxazole
Substituted o-aminophenolOrthoester2-Unsubstituted or Substituted Benzoxazole

This table outlines general precursor combinations for the synthesis of benzoxazole cores.

Post-Synthetic Modifications of Dihydroxylated Benzoxazoles

Once the dihydroxylated benzoxazole core is synthesized, the phenolic hydroxyl groups offer valuable handles for further functionalization. These modifications can be used to modulate the electronic properties, solubility, and biological activity of the molecule. Key post-synthetic modifications include etherification and esterification.

Etherification: The hydroxyl groups of a dihydroxybenzoxazole can be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The regioselectivity of this reaction on a non-symmetrical diol like this compound would depend on the relative acidity of the two hydroxyl groups and the reaction conditions.

Esterification: Esterification of the hydroxyl groups can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. The use of more reactive acylating agents like acid chlorides or anhydrides can proceed under milder conditions, often in the presence of a base to neutralize the acidic byproduct.

These modifications allow for the introduction of a wide array of functional groups, thereby expanding the chemical space accessible from a dihydroxybenzoxazole scaffold.

Green Chemistry Principles in the Synthesis of Benzoxazole Derivatives

The application of green chemistry principles to the synthesis of benzoxazoles has been an area of active research, aiming to reduce the environmental impact of these processes. Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Catalysis: A variety of catalysts have been developed to promote benzoxazole synthesis under greener conditions. These include:

Reusable Acid Catalysts: Samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in aqueous media.

Ionic Liquids: Imidazolium-based ionic liquids, sometimes supported on magnetic nanoparticles, have served as both catalyst and solvent, allowing for easy separation and recycling.

Nanoparticle Catalysts: Copper(II) oxide nanoparticles have been employed for the intramolecular cyclization of o-bromoaryl derivatives, offering a heterogeneous catalytic system that can be recovered and reused.

Alternative Reaction Conditions:

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the formation of benzoxazoles. In some instances, waste curd water has been used as a green catalytic solvent under microwave conditions.

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. Sonication has been used to promote solvent-free condensation reactions.

Aqueous Media: Water is an ideal green solvent, and methods have been developed for benzoxazole synthesis in aqueous systems.

The following table summarizes some green chemistry approaches for the synthesis of benzoxazole derivatives:

Green ApproachCatalyst/SolventReaction ConditionsAdvantages
Aqueous SynthesisSamarium TriflateMild temperatureUse of water as solvent, catalyst reusability
Ionic Liquid CatalysisLAIL@MNPSolvent-free, sonicationRecyclable catalyst, short reaction time
Microwave-AssistedWaste Curd WaterMicrowave irradiationUse of waste material, rapid synthesis

This table highlights examples of green methodologies in the synthesis of the broader benzoxazole class.

Advanced Spectroscopic and Structural Elucidation of Benzo D Oxazole 2,7 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

A complete assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts is fundamental to confirming the molecular structure of Benzo[d]oxazole-2,7-diol. The expected chemical shifts would be influenced by the electron-donating hydroxyl groups and the heterocyclic benzoxazole (B165842) core.

¹H NMR: The aromatic protons on the benzene (B151609) ring are expected to appear in the region of δ 6.0-7.5 ppm. The specific chemical shifts and coupling constants (J) would depend on their position relative to the hydroxyl groups and the oxazole (B20620) ring. The protons of the two hydroxyl groups would likely appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon signals for the benzoxazole ring system would be observed in the aromatic region (δ 100-160 ppm). The carbon atom at position 2, being part of the oxazole ring and bonded to two heteroatoms, would likely resonate at a lower field. The carbons bearing the hydroxyl groups (C-2 and C-7) would also exhibit characteristic downfield shifts.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H46.5 - 7.0 (d)-
H56.8 - 7.2 (t)-
H66.5 - 7.0 (d)-
2-OHVariable (br s)-
7-OHVariable (br s)-
C2-150 - 160
C4-110 - 120
C5-120 - 130
C6-110 - 120
C7-145 - 155
C3a-135 - 145
C7a-140 - 150

Note: This table is illustrative and not based on experimental data.

Application of 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of the signals for H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Solvent and Temperature Effects on NMR Spectral Characteristics

The choice of solvent can significantly impact the chemical shifts of labile protons, such as those in hydroxyl groups. In a protic solvent like DMSO-d₆, hydrogen bonding would lead to a downfield shift and potentially sharper signals for the OH protons compared to a non-polar solvent like CDCl₃. Variable temperature (VT) NMR studies could provide insights into dynamic processes such as tautomerism or restricted rotation, although significant effects are not anticipated for this rigid molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. Characteristic C-O stretching bands for the phenol (B47542) and oxazole ether linkages would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed around 1450-1600 cm⁻¹, and the C=N stretching of the oxazole ring would likely appear in the 1600-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations would be expected to produce strong signals. The symmetric vibrations of the benzoxazole ring system would also be Raman active.

Expected Vibrational Frequencies for this compound:

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Phenolic)3200-3600 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
C=N Stretch (Oxazole)1600-1650Moderate
Aromatic C=C Stretch1450-1600Strong
C-O Stretch (Phenolic)1200-1300Moderate
C-O-C Stretch (Oxazole)1000-1100Moderate

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (C₇H₅NO₃). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or HCN, providing further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the solid-state architecture.

After a comprehensive search for scholarly articles and reputable scientific sources, no specific experimental data on the UV-Visible absorption and emission spectroscopy for the compound “this compound” could be located. The available research focuses on various derivatives of the benzoxazole core structure, but does not provide the specific spectroscopic data required to generate the requested article section with detailed research findings and data tables for this compound.

Therefore, the following section on the advanced spectroscopic and structural elucidation of this compound cannot be provided at this time.

Theoretical and Computational Chemistry Approaches to Benzo D Oxazole 2,7 Diol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard method for accurately predicting the ground state properties of organic molecules. irjweb.comchemrxiv.org By calculating the electron density, DFT can determine the optimized geometry, including bond lengths and angles, as well as thermodynamic properties. For Benzo[d]oxazole-2,7-diol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its planar, bicyclic structure. irjweb.com

Table 1: Calculated Ground State Geometrical Parameters for a Benzoxazole (B165842) Core Structure (Note: Data is representative of a substituted benzoxazole system calculated using DFT methods and may vary for this compound.)

Parameter Bond/Angle Calculated Value
Bond Length C-O (oxazole) 1.37 Å
C=N (oxazole) 1.31 Å
O-C (oxazole) 1.38 Å
C-C (aromatic) 1.39 - 1.42 Å
Bond Angle C-O-C (oxazole) 105.2°
O-C=N (oxazole) 115.5°

Elucidation of Frontier Molecular Orbitals (FMOs) and Electronic Structure

The electronic properties of this compound are governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.comacs.org

DFT calculations are employed to visualize the distribution of electron density in the HOMO and LUMO and to calculate their energy levels. acs.org For conjugated systems like benzoxazoles, the HOMO is typically a π-orbital with electron density spread across the aromatic system, while the LUMO is a π*-orbital. The presence of electron-donating hydroxyl groups at positions 2 and 7 is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's electronic transitions. nih.govacs.org A smaller HOMO-LUMO gap suggests higher reactivity and a greater potential for charge transfer within the molecule. irjweb.com

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Benzoxazole Derivative (Note: These values are illustrative and would be specific to the exact computational method and substituents.)

Molecular Orbital Energy (eV) Description
HOMO -5.65 Highest Occupied Molecular Orbital
LUMO -2.28 Lowest Unoccupied Molecular Orbital

Computational Studies on Tautomerism and Conformational Isomerism

This compound can potentially exist in different tautomeric forms due to the presence of hydroxyl groups. Tautomers are isomers that differ in the position of a proton and a double bond. For this molecule, keto-enol tautomerism is a possibility, where a proton from a hydroxyl group might migrate to the nitrogen atom of the oxazole (B20620) ring, forming a keto-like structure.

Computational studies, particularly DFT, are invaluable for investigating the relative stabilities of these tautomers. beilstein-journals.orgbeilstein-journals.org By calculating the ground state energies of each possible tautomer, researchers can predict the most stable form under different conditions. The energy barriers for the interconversion between tautomers can also be calculated, providing insight into the dynamics of the tautomerization process. researchgate.net Similarly, conformational isomerism, which involves rotation around single bonds (e.g., the C-O bond of the hydroxyl group), can be studied to identify the most stable conformers. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for identifying stable, low-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational landscape of a molecule over time. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation. researchgate.net

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the movement of the hydroxyl groups and any potential intramolecular hydrogen bonding. acs.org By simulating the molecule in different environments, such as in a solvent, one can understand how intermolecular interactions influence its conformational preferences. These simulations generate an ensemble of structures, providing a statistical view of the molecule's conformational space rather than a single static picture.

Mechanistic Insights into Benzoxazole Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involved in the synthesis of benzoxazoles. researchgate.netnih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. researchgate.net

For example, in the synthesis of a benzoxazole from a 2-aminophenol (B121084) derivative, computational modeling can help to understand the cyclization and dehydration steps. researchgate.net By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. researchgate.netnih.govmdpi.com These theoretical investigations can explain experimental observations, such as product selectivity, and can guide the development of new, more efficient synthetic routes. researchgate.net

Reactivity, Reaction Mechanisms, and Transformation Pathways of Benzo D Oxazole 2,7 Diol

Intrinsic Reactivity of the Benzoxazole (B165842) Core

The benzoxazole ring system is an aromatic heterocycle, characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. This structure confers relative stability. The molecule is planar, and the fusion of the two rings results in a conjugated π-electron system. The presence of both a nitrogen and an oxygen atom in the five-membered ring introduces distinct reactive sites.

Theoretical studies on the electronic properties of the 1,3-benzoxazole scaffold provide insights into its intrinsic reactivity, highlighting how substitutions can modulate these properties for various applications, including the design of novel materials.

Role of Hydroxyl Substituents in Modulating Reactivity

The presence of two hydroxyl (-OH) groups at the 2- and 7-positions dramatically alters the intrinsic reactivity of the benzoxazole core in Benzo[d]oxazole-2,7-diol. Hydroxyl groups are strong activating groups in aromatic systems due to their ability to donate electron density to the ring via resonance (a +M effect).

This electron-donating character has several key consequences:

Increased Nucleophilicity of the Benzene Ring: The electron density of the benzene portion of the molecule is significantly increased, making it much more susceptible to electrophilic aromatic substitution reactions compared to the unsubstituted benzoxazole. The hydroxyl groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Modulation of Acidity and Basicity: The hydroxyl groups are acidic and can be deprotonated under basic conditions to form phenoxide ions. These phenoxides are even stronger electron-donating groups, further enhancing the ring's reactivity. The nitrogen atom at position 3 retains some basic character, but this can be influenced by the electronic effects of the substituents.

Potential for Oxidation: Phenolic compounds, especially dihydroxy derivatives, are often susceptible to oxidation, potentially leading to the formation of quinone-like structures under certain conditions.

The structure-activity relationship (SAR) of substituted benzoxazoles often indicates that electron-donating and electron-withdrawing groups can significantly enhance the biological and chemical properties of the compounds. researchgate.net The interplay of these electronic effects is crucial for predicting the molecule's behavior.

FeatureUnsubstituted Benzoxazole CoreThis compound
Benzene Ring Reactivity (towards electrophiles) Relatively deactivatedHighly activated
Key Influencing Factor Electron-withdrawing nature of the oxazole ringStrong electron-donating effect of two -OH groups
Susceptibility to Oxidation LowPotentially high (quinone formation)
Acidity NegligiblePhenolic acidity at C2-OH and C7-OH

Ring-Opening and Ring-Recycling Processes of the Benzoxazole Moiety

The oxazole ring of the benzoxazole moiety, while aromatic, can undergo ring-opening under specific conditions. This process typically involves the cleavage of the C-O or C-N bonds within the five-membered ring and can be initiated by various reagents or catalysts.

Research has demonstrated that the benzoxazole ring can be opened through reactions with nucleophiles or under catalytic conditions. For example, copper-catalyzed reactions have been shown to facilitate the ring opening of benzoxazoles, leading to the formation of more complex functionalized molecules. acs.org In one such transformation, treatment with ethyl diazoacetate and water in the presence of a copper catalyst opens the azole ring to generate a product with new amine, aldehyde, hydroxyl, and carboxylate functional groups. acs.org Other studies have shown that benzoxazoles can react with secondary amines, leading to ring opening, followed by an iron-catalyzed oxidative cyclization to form 2-aminobenzoxazoles. rsc.org

Furthermore, cascade reactions involving the ring-opening of benzoxazoles followed by a regioselective ring-closure (annulation) have been developed. For instance, a yttrium-catalyzed reaction with propargyl alcohols leads to the formation of 1,4-benzoxazine scaffolds. rsc.org For this compound, the hydroxyl groups could potentially participate in or direct these ring-opening and recycling pathways, offering routes to novel heterocyclic systems.

Site-Selective Functionalization and C-H Activation Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis for modifying complex molecules without the need for pre-functionalized starting materials. For this compound, site-selective C-H activation would allow for the introduction of new functional groups at specific positions on the aromatic ring.

The hydroxyl groups at C7 and the nitrogen at N3 can act as directing groups in transition-metal-catalyzed C-H activation reactions. These groups can coordinate to the metal catalyst, bringing it into proximity with specific C-H bonds and enabling their selective cleavage and functionalization. This approach offers a highly efficient way to build molecular complexity. For example, rhodium catalysts have been used for the intermolecular C-H functionalization of related heterocyclic systems. nih.govrsc.org The inherent electron richness of the benzene ring in this compound, due to the hydroxyl groups, would likely facilitate C-H activation processes, particularly those involving electrophilic metalation pathways.

Catalytic Conversions and Material Transformations

Benzoxazole derivatives are valuable scaffolds in catalysis and materials science. This compound, with its multiple functional groups, can serve as a versatile building block. The hydroxyl groups can be used as points of attachment or as precursors for further transformations.

In the context of material transformations, hydroxy-containing polyimides have been shown to undergo thermal conversion to polybenzoxazoles. acs.org This process involves heating the polyimide, which contains hydroxyl groups positioned ortho to the imide nitrogen, causing a rearrangement and loss of carbon dioxide to form the stable benzoxazole ring. acs.org While this involves forming the benzoxazole ring rather than starting with it, it highlights the thermal stability and desirability of the polybenzoxazole structure in high-performance materials. This compound could be a key monomer in the synthesis of such advanced polymers.

Additionally, the benzoxazole core itself can be synthesized through various catalytic methods, often involving the condensation of 2-aminophenols with aldehydes or carboxylic acids, sometimes utilizing heterogeneous catalysts like Brønsted acidic ionic liquids or metal composites. nih.govacs.org

Dimerization, Oligomerization, and Polymerization Studies

The bifunctional nature of this compound, possessing two reactive hydroxyl groups, makes it an excellent candidate for step-growth polymerization. These hydroxyl groups can react with complementary functional groups (e.g., carboxylic acids, acid chlorides, isocyanates) on other monomers to form polyesters, polyethers, or polyurethanes.

Of particular importance is the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Typically, PBOs are synthesized via the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives in polyphosphoric acid (PPA). researchgate.net For instance, the polymer poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) is synthesized from 2,5-dihydroxyterephthalic acid and 4,6-diamino-1,3-benzenediol. mdpi.com A monomer conceptually similar to this compound could be incorporated into such polymer backbones to tailor the final properties of the material, such as solubility, processability, or an ability to form intermolecular hydrogen bonds, which could enhance mechanical properties. researchgate.netmdpi.com The thermal rearrangement of certain polyimides into polybenzoxazoles is another key route to these materials. acs.org

Advanced Research Applications of Benzo D Oxazole 2,7 Diol and Its Derivatives

Applications in Materials Science

The benzoxazole (B165842) core is a key component in the design of high-performance materials. Its rigid, planar structure and electron-deficient nature contribute to desirable properties such as high thermal stability, mechanical strength, and unique photophysical behaviors.

Derivatives of the benzoxazole family are widely investigated for their fluorescent properties, which are tunable based on their chemical structure. This makes them valuable in the development of optoelectronic devices and sensitive fluorescent probes. Research has demonstrated that by modifying the benzoxazole core, it is possible to create compounds with strong fluorescence and significant two-photon absorption (2PA) cross-sections, which are crucial for applications like bio-imaging.

For instance, a series of benzoxazole-based 2PA chromophores have been synthesized, exhibiting a range of photophysical properties. These donor-π-acceptor (D-π-A) type fluorophores show promise in two-photon fluorescence cell imaging due to their good photostability and low cytotoxicity.

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

Compound Absorption Max (nm) Emission Max (nm) Application
HBO–DHP Dyads UV region Blue-green region Photoactive materials

Data sourced from studies on benzoxazole-1,4-dihydropyridine (HBO-DHP) dyads and T-series two-photon absorption chromophores.

Compounds with dihydroxy and diamino functionalities, structurally related to Benzo[d]oxazole-2,7-diol, are critical precursors for synthesizing high-performance polymers like polybenzoxazoles (PBOs). These polymers are known for their exceptional thermal stability and mechanical properties. The synthesis typically involves a two-step process: the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid to form a poly(o-hydroxyamide) precursor, followed by thermal cyclodehydration to yield the final PBO. tandfonline.comtandfonline.com

The novel polymer poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH) is one such example, synthesized from 2,5-dihydroxyterephthalic acid and 4,6-diamino-1,3-benzenediol. nih.gov This polymer demonstrates the direct lineage from dihydroxy-functionalized precursors to advanced polymeric fibers with high thermal stability. nih.gov

Table 2: Properties of Polybenzoxazoles Derived from Dihydroxy Precursors

Polymer Precursors Key Properties
Aliphatic PBOs 4,4′-Diamino-3,3′-dihydroxy-biphenyl and aliphatic diacid chlorides Melt-stable up to 400 °C, glass transition temperatures of 55-97°C. tandfonline.com
Aromatic PBOs 3,3′-dihydroxybenzidine dihydrochloride and aromatic dicarboxylic acids Thermally stable up to 450°C in air, insoluble in organic solvents. researchgate.net

The development of "smart" materials that respond to external stimuli such as pressure, temperature, or chemical environments is a burgeoning field of research. While direct studies on this compound in this context are limited, related heterocyclic structures like benzothiadiazoles have shown significant promise. A rod-shaped benzothiadiazole fluorophore, for example, can crystallize into two distinct light-emitting phases that are interconvertible in response to pressure, temperature, and solvent vapors. acs.org When blended with a polymer like poly(vinyl alcohol), it creates a thermally activated, reversible, switchable fluorescent system. acs.org This suggests the potential for developing stimuli-responsive materials based on the benzoxazole scaffold, where changes in environmental conditions could modulate their optical or electronic properties.

Catalytic Applications of Benzo[d]oxazole-Functionalized Systems

The incorporation of benzoxazole moieties into larger molecular frameworks has led to the development of novel catalytic systems. These systems leverage the electronic properties and stability of the benzoxazole ring to facilitate chemical transformations.

Benzoxazole-functionalized materials are being explored as efficient and recyclable heterogeneous catalysts. For example, magnetic nanoparticles functionalized with a benzo[d]oxazole derivative have been used as a catalyst for the synthesis of 1,4-dihydropyridine derivatives. jsynthchem.com This catalyst can be easily recovered and reused for multiple reaction cycles, highlighting the practical advantages of heterogeneous catalysis. jsynthchem.com Another approach involves using Brønsted acidic ionic liquid gels for the synthesis of benzoxazoles, which act as recyclable heterogeneous catalysts under solvent-free conditions. acs.org

Table 3: Examples of Benzoxazole-Based Heterogeneous Catalysts

Catalyst System Reaction Catalyzed Key Advantage
Fe3O4@benzo[d]oxazole@Mn Synthesis of 1,4-dihydropyridines Magnetically recyclable for at least seven cycles. jsynthchem.com
Brønsted Acidic Ionic Liquid Gel Synthesis of benzoxazoles Reusable and functions under solvent-free conditions. acs.org

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of benzoxazole units into the organic linkers of MOFs has yielded materials with interesting catalytic and photocatalytic properties. These benzoxazole-linked covalent organic frameworks (COFs) have demonstrated high stability, good crystallinity, and notable photoelectrical properties. rsc.org

A nickel-based MOF, Ni2(BDC)2(DABCO), has been shown to be an efficient heterogeneous catalyst for the C-H arylation of benzoxazoles with arylboronic acids. researchgate.net Furthermore, a series of ultrastable benzoxazole-based COFs have been developed as metal-free photocatalysts for the visible-light-driven oxidative hydroxylation of arylboronic acids to phenols. acs.org The photocatalytic activity in these systems is attributed to the benzoxazole moieties within the framework. acs.org

The ability to fine-tune the structure of these COFs, for instance by introducing substituents like methoxy groups, allows for the modulation of their bandgaps and photocurrent responses, thereby enhancing their catalytic performance. rsc.org

Redox and Organocatalysis

The benzoxazole scaffold is a significant motif in the field of catalysis, with derivatives being explored for their utility in a range of chemical transformations. While research specifically detailing this compound as a catalyst is nascent, the inherent electronic properties of its structure, enhanced by the diol functionality, suggest a strong potential for applications in both redox catalysis and organocatalysis.

The core benzoxazole structure can be modified to create redox-active materials. ajchem-a.comnih.gov The antioxidant activity of phenolic compounds, for instance, is linked to their redox properties, which are crucial for neutralizing free radicals. nih.gov The introduction of the two hydroxyl groups in this compound is anticipated to bestow significant redox capabilities. This is analogous to quinone/hydroquinone systems, which are classic examples of reversible redox couples in organic chemistry. The diol moiety can potentially undergo oxidation to form a benzoquinonoid structure, facilitating its role as a redox mediator in catalytic cycles. This process allows the molecule to act as a hydrogen or electron donor/acceptor, a critical function in many catalytic oxidation and reduction reactions. Electrochemical strategies have been developed for the synthesis of benzoxazoles using redox catalysts, highlighting the amenability of the benzoxazole core to redox transformations. researchgate.net

In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, derivatives of benzoxazoles are gaining attention. Various catalytic systems, including Brønsted and Lewis acids, have been employed for the synthesis of benzoxazole derivatives, indicating the scaffold's stability and compatibility with catalytic processes. nih.govacs.org The hydroxyl groups of this compound can function as Brønsted acid sites or as hydrogen-bond donors. This ability to form specific, non-covalent interactions is the cornerstone of organocatalysis, enabling the catalyst to activate substrates and control the stereochemistry of reactions. For example, chiral vanadyl complexes have been used for the asymmetric 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols, demonstrating the scaffold's involvement in stereoselective transformations. acs.org The strategic placement of the hydroxyl groups in this compound could be leveraged to design novel organocatalysts for asymmetric synthesis.

The following table summarizes the potential catalytic applications based on the structural features of this compound.

Structural Feature Potential Catalytic Role Relevant Reaction Types
Benzoxazole CoreStable scaffold for ligand designMetal-catalyzed cross-coupling, Asymmetric catalysis
2,7-Diol GroupsRedox-active center (hydroquinone-like)Oxidations, Reductions, Redox mediation
2,7-Diol GroupsHydrogen-bond donor/acceptorAsymmetric organocatalysis, Substrate activation

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of this compound, featuring a planar aromatic system and two hydrogen-bonding hydroxyl groups, makes it an excellent candidate for the construction of ordered supramolecular assemblies and for participation in host-guest chemistry.

The benzoxazole ring system, being a π-electron-rich aromatic structure, can participate in π-π stacking interactions. These interactions are fundamental in building multi-dimensional supramolecular architectures. Furthermore, the nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors. When combined with the potent hydrogen-bond donating capabilities of the two hydroxyl groups at the 2- and 7-positions, this compound possesses all the necessary components for forming extensive and stable hydrogen-bonded networks. This self-assembly can lead to the formation of various structures, such as tapes, sheets, or more complex three-dimensional frameworks, depending on the orientation of the interacting molecules.

In host-guest chemistry, a larger 'host' molecule selectively binds a smaller 'guest' molecule through non-covalent forces. Derivatives of this compound can be designed to act as hosts for various guests. The aromatic core can form a cavity or cleft, while the hydroxyl groups can provide specific interaction points for binding guests through hydrogen bonds. For example, computational studies have investigated the interactions of 2-(2'-hydroxyphenyl)-benzoxazoles with B-DNA, demonstrating the ability of the benzoxazole scaffold to act as a ligand (guest) that interacts with a biological macromolecule (host) through mechanisms like hydrogen bonding. researchgate.net This highlights the potential for these compounds to recognize and bind to specific biological targets.

The principles of host-guest chemistry are also being applied to develop "supramolecular prodrugs," where a drug's properties are beneficially modified by forming a host-guest complex, allowing for stimulus-induced release. rsc.org The ability of this compound derivatives to engage in specific binding interactions could be exploited in the design of novel drug delivery systems or sensors.

The table below outlines the key intermolecular forces that this compound can utilize in forming supramolecular structures.

Intermolecular Interaction Contributing Structural Moiety Potential Supramolecular Application
Hydrogen Bonding2,7-Diol groups, Oxazole N and O atomsSelf-assembly, Crystal engineering, Host-guest recognition
π-π StackingBenzene (B151609) and Oxazole aromatic ringsFormation of columnar or layered structures, Binding of aromatic guests
van der Waals ForcesEntire molecular frameworkOverall stabilization of assemblies

Structure Property Relationship Investigations for Benzo D Oxazole 2,7 Diol Systems

Systematic Modification of Substituents and Their Impact on Chemical Properties

The chemical properties of the Benzo[d]oxazole-2,7-diol core are profoundly influenced by the nature and position of various substituents. The two hydroxyl groups at the 2 and 7 positions are key modulators of the system's reactivity and electronic characteristics.

The hydroxyl group at the 2-position is tautomeric, existing in equilibrium between the enol (2-hydroxy) and keto (2(3H)-benzoxazolone) forms. The position of this equilibrium is sensitive to the electronic effects of substituents on the benzene (B151609) ring. Electron-donating groups (EDGs) tend to stabilize the 2-hydroxy form, while electron-withdrawing groups (EWGs) favor the 2-keto tautomer. This tautomerism significantly impacts the molecule's hydrogen bonding capabilities and its potential as a ligand in coordination chemistry.

The hydroxyl group at the 7-position primarily influences the acidity of the molecule and its participation in electrophilic aromatic substitution reactions. The strategic placement of additional substituents allows for the fine-tuning of the molecule's pKa and reactivity profile. For instance, the introduction of an electron-withdrawing nitro group is expected to increase the acidity of the 7-OH group, whereas an electron-donating alkyl group would decrease it.

Interactive Table: Impact of Hypothetical Substituents on the Acidity of the 7-OH Group in this compound.

Substituent at C5Electronic EffectPredicted pKa of 7-OH
-NO2Electron-WithdrawingLower
-ClElectron-WithdrawingLower
-HNeutralBaseline
-CH3Electron-DonatingHigher
-OCH3Electron-DonatingHigher

These modifications are crucial for tailoring the molecule for specific applications, such as in the design of chemosensors where changes in acidity or basicity upon analyte binding are transduced into a detectable signal.

Correlations Between Molecular Structure and Spectroscopic Signatures

The spectroscopic signatures of this compound and its derivatives provide a powerful tool for elucidating their molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electronic environment. The hydroxyl protons typically appear as broad singlets, and their chemical shift can vary with solvent and concentration due to hydrogen bonding.

¹³C NMR: The chemical shifts of the carbon atoms in the benzoxazole (B165842) core provide insight into the electron distribution within the molecule. The carbon C2 is particularly sensitive to the tautomeric equilibrium.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct vibrational modes. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The C=N stretching vibration of the oxazole (B20620) ring typically appears around 1630-1650 cm⁻¹. The presence and position of a C=O stretching band can confirm the existence of the 2-keto tautomer.

UV-Visible and Fluorescence Spectroscopy: Benzoxazole derivatives are known for their interesting photophysical properties. core.ac.uk The absorption and emission maxima are dependent on the extent of conjugation and the nature of the substituents. The hydroxyl groups in this compound are expected to cause a red-shift in the absorption and emission spectra compared to the parent benzoxazole. The solvatochromism of these compounds, where the absorption and emission wavelengths change with solvent polarity, can provide information about the nature of the excited state. researchgate.net

Interactive Table: Predicted Spectroscopic Data for this compound.

TechniqueKey SignaturePredicted Value/Region
¹H NMRAromatic Protons6.5 - 7.5 ppm
OH Protons5.0 - 10.0 ppm (variable)
¹³C NMRC2 Carbon150 - 160 ppm
IRO-H Stretch3200 - 3600 cm⁻¹ (broad)
C=N Stretch~1640 cm⁻¹
UV-Visλmax (in Ethanol)280 - 320 nm
FluorescenceEmission λmax> 350 nm

Rational Design Principles for Tailoring Reactivity and Material Performance

The understanding of structure-property relationships enables the rational design of this compound derivatives with specific reactivity and material performance characteristics.

Key design principles include:

Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO-LUMO energy gap, which in turn affects the optical and electronic properties of the material.

Controlling Intermolecular Interactions: Modification of the substituents can influence the strength and directionality of intermolecular interactions, such as hydrogen bonding and π-π stacking. This is critical for controlling the self-assembly and crystal packing of the molecules, which dictates the macroscopic properties of the material.

Enhancing Solubility and Processability: The attachment of appropriate side chains, such as long alkyl or oligo(ethylene glycol) chains, can improve the solubility and processability of the materials, facilitating their incorporation into devices.

Introducing Specific Functionalities: Functional groups can be introduced to impart specific properties, such as sensing capabilities, catalytic activity, or biological activity. researchgate.net

By applying these principles, it is possible to design and synthesize novel this compound-based materials for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and smart materials.

Influence of Crystal Packing on Macroscopic Properties

The arrangement of molecules in the solid state, known as crystal packing, has a profound impact on the macroscopic properties of this compound systems. The strong hydrogen-bonding capability of the two hydroxyl groups is a dominant factor in determining the crystal structure.

The interplay of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions, dictates the final crystal lattice. semanticscholar.org The presence of multiple hydrogen bond donors and acceptors in this compound can lead to the formation of complex and robust three-dimensional networks. semanticscholar.org

The specific crystal packing arrangement influences several macroscopic properties:

Melting Point: Stronger intermolecular interactions generally lead to higher melting points.

Solubility: The energy required to break the crystal lattice and solvate the individual molecules determines the solubility.

Polymorphism: The ability of a compound to exist in multiple crystalline forms with different packing arrangements can lead to variations in physical properties.

Optical Properties: The relative orientation of the chromophores in the crystal lattice can affect the solid-state fluorescence and other optical properties.

X-ray diffraction is the primary technique used to determine the precise arrangement of molecules in a crystal. researchgate.netnih.gov By analyzing the crystal structures of a series of this compound derivatives, it is possible to establish clear correlations between the molecular structure, crystal packing, and the resulting macroscopic properties. This knowledge is invaluable for the targeted design of crystalline materials with desired physical characteristics.

Future Research Directions and Emerging Paradigms for Benzo D Oxazole 2,7 Diol

Exploration of Unconventional Synthetic Pathways

While classical condensation reactions have been the cornerstone of benzoxazole (B165842) synthesis, future efforts will likely focus on more efficient, sustainable, and versatile methods for preparing Benzo[d]oxazole-2,7-diol. Unconventional pathways offer significant advantages in terms of reaction conditions, scalability, and access to novel derivatives.

Key areas of exploration include:

Continuous Flow Synthesis: Utilizing microreactor technology can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in batch processes. acs.org An efficient and scalable transformation of precursors within a continuous flow reactor could lead to higher yields and purity for this compound. acs.org This methodology also allows for the safe handling of potentially unstable intermediates.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. eurekaselect.com Applying this technique to the synthesis of this compound could dramatically reduce reaction times from hours to minutes, increase yields, and minimize side-product formation. eurekaselect.com It represents a more energy-efficient alternative to conventional heating. eurekaselect.com

Novel Catalytic Systems: The development of advanced catalysts is crucial. Research into reusable, heterogeneous catalysts, such as magnetic nanoparticles (MNPs) or ionic liquids, could lead to greener and more economical synthetic processes. nih.govnih.gov For instance, a reusable Brønsted acidic ionic liquid gel has been shown to be an effective catalyst for benzoxazole synthesis under solvent-free conditions. nih.gov Similarly, Fe3O4@SiO2-SO3H nanoparticles have been used as an efficient, magnetically recyclable catalyst for preparing 2-arylbenzoxazoles. ajchem-a.comajchem-a.com

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the study of this compound. These technologies enable the rapid execution and analysis of a large number of experiments in parallel, accelerating the pace of discovery and optimization. acs.orgyoutube.com

Future applications in this domain will likely involve:

Reaction Optimization: HTE platforms can be employed to rapidly screen a wide array of catalysts, ligands, solvents, bases, and temperature profiles for the synthesis of this compound. acs.org This approach allows for the swift identification of optimal reaction conditions with minimal consumption of reagents. youtube.com

Library Synthesis: Automated synthesis can be used to generate large libraries of this compound derivatives. By systematically varying substituents on the benzoxazole core, researchers can create a diverse collection of compounds for screening in material science or catalysis applications. This is particularly valuable in the early stages of drug discovery and materials development. youtube.com

Kinetic and Mechanistic Studies: Automated sampling and analysis can provide high-density data for detailed kinetic studies, offering deeper insights into reaction mechanisms and pathways.

Table 1: High-Throughput Experimentation (HTE) Workflow for this compound Synthesis Optimization

StepDescriptionKey TechnologiesOutcome
1. Design of Experiments (DoE) Statistical design of an experimental array to test multiple parameters (e.g., catalyst, solvent, temperature) simultaneously.DoE SoftwareEfficient experimental plan that maximizes information gain.
2. Automated Reaction Setup Robotic liquid handlers and solid dispensers prepare reagents and set up numerous reactions in parallel in multi-well plates.Liquid Handling RobotsRapid and precise execution of hundreds of reactions. youtube.com
3. Reaction Execution Reactions are conducted under controlled conditions (e.g., heating, stirring) in parallel reactor blocks.Parallel Synthesis EquipmentConsistent reaction conditions across all experiments.
4. High-Throughput Analysis Rapid analysis of each reaction mixture for yield and purity.LC-MS, UPLCQuantitative data on the success of each reaction condition. acs.org
5. Data Analysis & Modeling Software tools analyze the large dataset to identify trends, optimal conditions, and structure-activity relationships.Data Visualization & Analysis SoftwareIdentification of optimized synthetic protocol for this compound. youtube.com

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is fundamental to improving it. Advanced in situ spectroscopic techniques allow researchers to observe the formation of this compound in real-time, providing invaluable data on reaction kinetics, intermediates, and mechanistic pathways. magritek.com

Emerging monitoring strategies include:

In Operando Flow NMR and FTIR Spectroscopy: Combining flow chemistry with Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy enables the continuous, real-time monitoring of reaction species. magritek.com This can conclusively determine the reaction mechanism by identifying and quantifying short-lived intermediates that are elusive with traditional offline analysis. magritek.comresearchgate.net

Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations and can be used to track the consumption of reactants and the formation of products, even in complex mixtures. researchgate.net

Fiber-Optic Coupled Spectroscopy: Using fiber-optic probes (e.g., FTIR-ATR) allows for direct insertion into the reaction vessel, providing non-invasive, continuous monitoring of molecular changes under actual process conditions without the need for sampling. mdpi.com

Table 2: In Situ Spectroscopic Techniques for Monitoring this compound Synthesis

TechniqueInformation ProvidedAdvantages
FTIR Spectroscopy Real-time tracking of functional group changes, identification of key reaction intermediates. magritek.comHigh sensitivity, applicable to a wide range of reactions, non-invasive probes available. researchgate.netmdpi.com
NMR Spectroscopy Quantitative analysis of reactants, intermediates, and products; detailed structural information. magritek.comProvides unambiguous structural data and quantitative concentration profiles.
Raman Spectroscopy Complements FTIR, excellent for monitoring specific vibrational modes in aqueous or solvent-heavy systems. researchgate.netMinimal interference from solvents like water, can be used with fiber-optic probes.

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the properties and reactivity of this compound, guiding experimental efforts and providing a theoretical framework for interpreting results. mdpi.com

Future research will increasingly rely on this integrated approach:

Predicting Reaction Pathways: Computational models can be used to map out potential energy surfaces for different synthetic routes, identifying the most energetically favorable pathways and predicting potential side products.

Understanding Molecular Properties: DFT can calculate key electronic and structural properties, such as HOMO-LUMO energy gaps, which relate to the compound's reactivity and stability. mdpi.com This information is crucial for designing derivatives with specific electronic or optical properties.

Rationalizing Spectroscopic Data: Theoretical calculations can predict spectroscopic signatures (e.g., NMR, IR spectra), which helps in the interpretation of experimental data and the structural confirmation of newly synthesized compounds.

Table 3: Integrated Computational-Experimental Workflow

PhaseComputational Task (In Silico)Experimental Task (In Vitro)
Design Predict stability, reactivity, and spectral properties of this compound derivatives.Select promising target molecules based on computational screening.
Synthesis Model reaction mechanisms and transition states to identify optimal conditions.Synthesize the target compound using the computationally guided protocol.
Analysis Calculate theoretical NMR, IR, and UV-Vis spectra.Characterize the synthesized compound using spectroscopy and compare with predicted data.
Optimization Refine models based on experimental results to improve predictive accuracy.Modify synthetic strategy or molecular design based on new insights.

Design of Next-Generation Functional Materials and Catalysts Based on Dihydroxylated Benzoxazoles

The unique structure of this compound, featuring a rigid heterocyclic core and two reactive hydroxyl groups, makes it an attractive building block for advanced functional materials and novel catalysts.

Future research directions in this area include:

Advanced Polymers: The diol functionality is ideal for step-growth polymerization. This compound could serve as a monomer for creating high-performance polymers such as polyesters, polyethers, and polycarbonates with enhanced thermal stability and specific optical properties conferred by the benzoxazole unit. It could also be a precursor for novel benzoxazine (B1645224) resins, which are known for their high mechanical strength and low water absorption. google.com

Coordination Chemistry and Catalysis: The hydroxyl groups can be deprotonated to act as bidentate ligands, capable of coordinating with a wide range of metal ions. The resulting metal complexes could be explored for their catalytic activity, potentially in oxidation or C-C coupling reactions. The rigid benzoxazole backbone can provide a well-defined coordination environment, influencing the selectivity of the catalyst.

Organic Electronics: The conjugated π-system of the benzoxazole ring suggests potential applications in organic electronics. By modifying the core or attaching various functional groups, derivatives of this compound could be designed as components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or fluorescent sensors.

Q & A

Q. What are the primary synthetic routes for Benzo[d]oxazole-2,7-diol, and how do they compare in efficiency?

Methodological Answer: this compound synthesis typically involves cyclization of dihydroxy precursors or functionalization of preformed benzoxazole cores. Key strategies include:

  • Cyclocondensation : Using 2-aminophenol derivatives with diol functionalities under acidic or oxidative conditions. For example, benzoxazole synthesis via 2-aminophenol and carbonyl compounds (e.g., aldehydes) in the presence of catalysts like K₂CO₃ under solvent-free conditions .
  • Post-functionalization : Introducing hydroxyl groups at positions 2 and 7 via electrophilic substitution or metal-catalyzed coupling reactions.

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorCatalyst/ConditionsYield (%)Reference
Cyclocondensation2-Aminophenol + AldehydeK₂CO₃, solvent-free, 130°C85–92
Oxidative Cyclization2-Amino-7-hydroxybenzeneCu(OAc)₂, air oxidation70–78

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of hydroxyl groups and aromatic proton environments. For example, distinguishing between 2,7- and 2,5-diol isomers via coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of O–H stretching (3200–3600 cm⁻¹) and C–O/C–N vibrations (1200–1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Conduct glove compatibility tests (e.g., EN 374 standards) .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in dihydroxy-benzoxazole synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reducing side reactions .
  • Catalyst Screening : Transition metals (e.g., Pd/Cu) improve cyclization efficiency. For example, Pd(OAc)₂ increases yield by 15% in hydroxylation steps .
  • Temperature Control : Gradual heating (80–130°C) prevents decomposition of thermally sensitive intermediates .

Q. Table 2: Optimization Case Study

ParameterBaselineOptimizedOutcome
SolventTolueneDMFYield ↑ from 65% to 82%
CatalystNonePd(OAc)₂Reaction time ↓ from 24h to 12h

Q. How do researchers resolve contradictions in biological activity data for benzoxazole-diol derivatives?

Methodological Answer:

  • Dose-Response Analysis : Establish IC₅₀/EC₅₀ curves to account for concentration-dependent effects .
  • Target Validation : Use knockout models or siRNA silencing to confirm specificity (e.g., β5i subunit inhibition in immunoproteasomes ).
  • Structural Analog Comparison : Compare with fluorene-diol derivatives (e.g., 9H-Fluorene-2,7-diol) to identify scaffold-specific bioactivity .

Q. What strategies are employed to study structure-activity relationships (SAR) in dihydroxy-benzoxazoles?

Methodological Answer:

  • Fragment Growth : Introduce substituents (e.g., halogens, alkyl chains) at positions 3, 4, or 6 to assess steric/electronic effects .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like CYP1A1 or viral proteases .
  • In Vitro/In Vivo Correlation : Validate computational predictions with enzyme inhibition assays and murine models .

Q. How can researchers design experiments to identify molecular targets of this compound?

Methodological Answer:

  • Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates .
  • Metabolite Profiling : LC-MS/MS to track reactive intermediates (e.g., diol-epoxides) and their DNA/protein adducts .
  • Kinetic Studies : Measure time-dependent inhibition to distinguish covalent vs. non-covalent binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.